2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a fused dioxole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions: 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2H-[1,3]Dioxolo[4,5-B]pyridine-5-carboxylic acid
- 2H-[1,3]Dioxolo[4,5-B]pyridine-7-carboxylic acid
- Oxolinic acid
Comparison: Compared to its analogs, 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid may exhibit unique reactivity and biological activity due to the position of the carboxylic acid group. This positional isomerism can influence the compound’s electronic distribution and steric factors, thereby affecting its interaction with other molecules .
Properties
Molecular Formula |
C7H5NO4 |
---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-7(10)4-1-5-6(8-2-4)12-3-11-5/h1-2H,3H2,(H,9,10) |
InChI Key |
PYYPHCIXEDCWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.